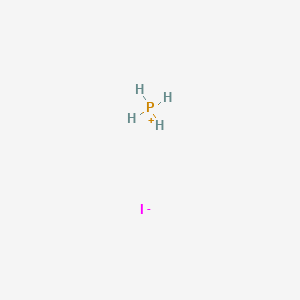

Phosphonium iodide

描述

Phosphonium iodide is a compound that consists of iodine and phosphide ions. It belongs to the category of pnictide halides, which are compounds containing anions composed of halides and pnictides. These compounds are known for their unique structural and electronic properties, making them of interest in various scientific fields .

准备方法

The synthesis of iodine phosphide can be achieved through several methods:

From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents.

Reduction of Phosphine Oxides: Another approach involves the reduction of phosphine oxides using reducing agents such as lithium aluminum hydride.

Direct Combination of Elements: Phosphonium iodide can also be synthesized by directly combining elemental iodine and phosphorus under controlled conditions.

化学反应分析

Thermal Decomposition and Sublimation

PH₄I exhibits reversible dissociation upon heating:

This equilibrium occurs at 62°C under atmospheric pressure , with sublimation observed even at room temperature . Rapid heating can lead to explosive decomposition .

| Conditions | Products | Key Observations |

|---|---|---|

| 62°C, 1 atm | PH₃, HI | Reversible dissociation |

| Rapid heating | I₂, phosphorus oxides | Explosive decomposition |

Hydrolysis and Reactions with Bases

PH₄I reacts vigorously with water or alcohols, releasing phosphine (PH₃):

In alkaline conditions (e.g., with KOH), the reaction accelerates:

This method is commonly used for laboratory-scale PH₃ generation .

Reactions with Halogens

PH₄I reacts with halogens in nonpolar solvents to form phosphorus halides:

Similarly, bromine yields PBr₃ under controlled conditions .

| Halogen | Solvent | Product | Yield |

|---|---|---|---|

| I₂ | CS₂ | P₂I₄ | >90% |

| Br₂ | CCl₄ | PBr₃ | ~85% |

Oxidation Reactions

PH₄I slowly oxidizes in air, producing iodine and phosphorus oxides . Violent reactions occur with strong oxidizers:

Hazardous Reactions

PH₄I exhibits dangerous reactivity with:

| Reagent | Outcome |

|---|---|

| KClO₃ | Explosive iodine release |

| AgNO₃ | HI + AgI precipitate |

Photoredox Catalysis

Recent studies highlight PH₄I’s role in photoredox systems for decarboxylative alkylation and radical cyclization (e.g., synthesis of phenanthridines) . The iodide/phosphine system enables:

Structural and Mechanistic Insights

科学研究应用

Organic Synthesis

Phosphonium iodide serves as a powerful reagent in organic synthesis, particularly for the introduction of phosphorus into organic molecules. Its utility is highlighted in several key reactions:

- Synthesis of Alkoxymethylphosphonium Iodides : A notable application is the synthesis of α-alkoxymethylphosphonium iodides using this compound in combination with iodine. This method allows for the creation of a wide range of structurally variant alkoxymethylphosphonium salts with high yields (70–91%). These salts are further utilized in stereoselective synthesis of vinyl ethers and carbon homologation reactions involving aldehydes .

- Photolysis Reactions : Recent studies have demonstrated that this compound can undergo visible-light-induced selective photolysis. This reaction is facilitated by the σ-hole effect, which enhances the reactivity of phosphonium salts under light irradiation, making them suitable for various photochemical applications .

- Substitution Reactions : this compound is also employed as a substitution reagent in organic chemistry. It can convert pyrilium salts into phosphinines through nucleophilic substitution, demonstrating its efficacy in modifying complex organic structures .

Photochemistry

The photochemical properties of this compound have been extensively studied, showcasing its potential in light-driven reactions:

- Charge-Transfer Complexes : this compound acts as a charge-transfer complex that can facilitate various photochemical transformations. Its ability to absorb visible light makes it a candidate for applications in photoredox catalysis, where it can mediate radical reactions effectively .

- Hydrogen Bonding Studies : Neutron diffraction studies have confirmed the presence of weak hydrogen bonds in this compound crystals, contributing to its understanding as a molecular structure involved in photochemical processes. These interactions can influence the reactivity and stability of the compound under different conditions .

Biological Applications

This compound derivatives have shown promising biological activities, particularly in antibacterial studies:

- Antibacterial Activity : Research has indicated that fluorinated derivatives of this compound exhibit significant antibacterial properties against various strains such as Escherichia coli and Staphylococcus aureus. These compounds were tested using disc diffusion methods and demonstrated synergistic effects when combined with conventional antibiotics like penicillin G or V .

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| Fluorinated this compound 1 | E. coli | 15 |

| Fluorinated this compound 2 | Staphylococcus aureus | 18 |

| Combination with Penicillin G | E. coli | 20 |

Case Study 1: Synthesis and Application of Alkoxymethylphosphonium Iodides

A study conducted by Gondal et al. (2018) developed an efficient one-pot method for synthesizing α-alkoxymethylphosphonium iodides using this compound and iodine at room temperature. The resulting compounds were utilized in stereoselective synthesis and carbon homologation reactions, showcasing their versatility in organic synthesis .

Case Study 2: Antibacterial Efficacy

In a study on fluorinated this compound derivatives, researchers found that these compounds exhibited significant antibacterial activity against multiple bacterial strains. The results indicated not only their potential as antibacterial agents but also their ability to enhance the effectiveness of existing antibiotics through synergistic interactions .

作用机制

The mechanism of action of iodine phosphide involves its interaction with molecular targets and pathways within a system. The compound can act as a reducing or oxidizing agent, depending on the conditions. Its reactivity is primarily due to the presence of the phosphide ion, which can donate or accept electrons in chemical reactions . This property makes it useful in various catalytic processes and electronic applications .

相似化合物的比较

Phosphonium iodide can be compared with other similar compounds such as:

Phosphide Chlorides: These compounds contain chloride ions instead of iodide ions.

Arsenide Iodides: These compounds contain arsenic instead of phosphorus.

Antimonide Iodides: These compounds contain antimony and have unique structural properties compared to iodine phosphide.

The uniqueness of iodine phosphide lies in its specific combination of iodine and phosphide ions, which imparts distinct electronic and structural characteristics that are valuable in various applications .

生物活性

Phosphonium iodide (PH₄I) is a quaternary salt characterized by the presence of an unsubstituted phosphonium cation. It has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its unique biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its cytotoxic effects, mechanisms of action, and potential uses in cancer therapy.

This compound is synthesized through the reaction of diphosphorus tetraiodide (P₂I₄) with elemental phosphorus and water at elevated temperatures. The reaction can be summarized as follows:

It is known for its hygroscopic nature and can decompose into phosphine (PH₃) and hydrogen iodide (HI) under certain conditions .

Cytotoxic Effects

This compound exhibits significant cytotoxic activity against various cancer cell lines, including HeLa and K562 cells. Studies indicate that triphenylalkylphosphonium iodides with shorter alkyl chains demonstrate varying degrees of effectiveness against these cell lines. For instance, one study reported an IC₅₀ of 6-10 μM for K562 cells after 48 hours of treatment, while certain derivatives were found to be inactive against HeLa cells .

Table 1: Cytotoxicity of Phosphonium Iodides on Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (μM) | Treatment Duration |

|---|---|---|---|

| Triphenylalkylthis compound | K562 | 6-10 | 48 hours |

| Hexyltetradecylphosphonium bis(trifluoromethylsulfonyl)imide | HeLa | Not active | 24/48 hours |

| Bromide derivative | HeLa | ~100x more toxic than ammonium salts | 24/48 hours |

The cytotoxicity of phosphonium iodides appears to be linked to their ability to induce apoptosis in cancer cells. However, studies have shown that some phosphonium salts do not trigger apoptosis through traditional pathways, such as caspase activation . Instead, they may affect cellular processes like mitochondrial function or disrupt membrane integrity.

Case Studies

- Antitumor Activity : In a study focusing on the antitumor effects of phosphonium salts against duodenal adenocarcinoma, researchers developed liposomal formulations that enhanced the bioavailability of these compounds while minimizing toxicity. The results indicated a promising application for phosphonium salts in targeted cancer therapies .

- Photoredox Catalysis : Recent advancements have demonstrated that phosphonium iodides can serve as effective catalysts in photoredox reactions, facilitating various organic transformations. This property opens avenues for their use in synthetic organic chemistry, potentially leading to novel therapeutic agents .

属性

IUPAC Name |

phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HI.H3P/h1H;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMAIBOZUPTNBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[PH4+].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30923738 | |

| Record name | Phosphonium iodide ((PH4)I) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.910 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12125-09-6 | |

| Record name | Phosphonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium iodide ((PH4)I) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHONIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70782D13AF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。